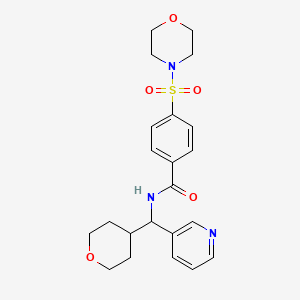
4-(morpholinosulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholinosulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide, also known as MpsB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MpsB is a selective inhibitor of bacterial cell wall biosynthesis, making it a promising candidate for the development of new antibiotics.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antitumor Activity
Compounds with morpholine derivatives and related heterocyclic structures have been explored for their potential in anti-tumor activities. For instance, benzopyrans containing morpholine groups and other heterocyclic moieties have shown promising anti-tumor properties against human breast, CNS, and colon cancer cell lines. These compounds exhibit total growth inhibition of these tumors in vitro at very low concentrations, highlighting their potential as novel anti-cancer agents (L. Jurd, 1996).
Synthesis of Novel Heterocyclic Derivatives
Research on the synthesis of novel heterocyclic derivatives incorporating morpholine and other amines has led to the development of compounds with potential biological activity. A study involving the synthesis of thioxopyrimidine derivatives and their intramolecular cyclization to produce a variety of novel heterocyclic compounds demonstrates the versatility of morpholine in heterocyclic chemistry. These synthesized compounds have established structural characteristics through spectral data and X-ray crystal analysis (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Development of Antagonists and Inhibitors
Morpholine and its derivatives have also been incorporated into molecules designed as antagonists or inhibitors for specific receptors. For example, studies have focused on compounds acting as inverse agonists at cannabinoid receptors, providing insights into the pharmacological actions of these compounds and their potential therapeutic applications (R. Landsman et al., 1997).
Synthesis and Evaluation of Biological Activity
The design and synthesis of benzamide derivatives bearing heterocyclic fragments, including morpholine, have been evaluated for their inhibitory activity against various cancer cell lines. These studies not only contribute to the understanding of structure-activity relationships (SARs) but also highlight the role of morpholine derivatives in enhancing the biological activity of compounds (Hehua Xiong et al., 2020).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-22(24-21(17-7-12-29-13-8-17)19-2-1-9-23-16-19)18-3-5-20(6-4-18)31(27,28)25-10-14-30-15-11-25/h1-6,9,16-17,21H,7-8,10-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJABPLCRSPWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

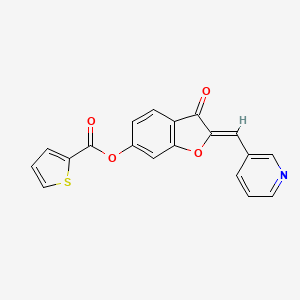
![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)
![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)
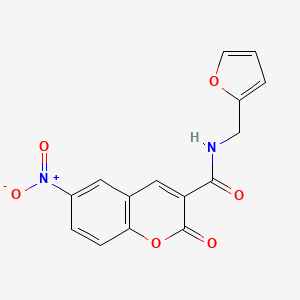
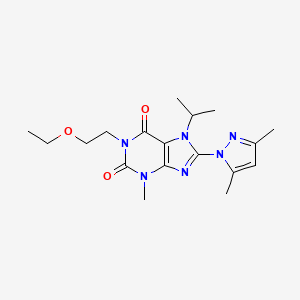
![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)
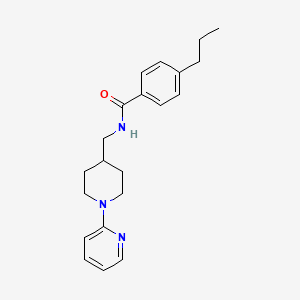
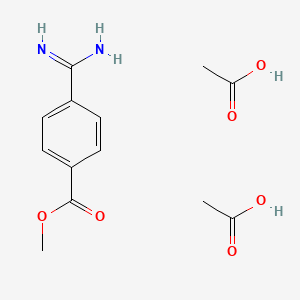
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581648.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)